N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a triethoxybenzamide moiety, which enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl side chain and the triethoxybenzamide group. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethyl Side Chain: This step often involves alkylation reactions using ethyl halides under basic conditions.
Attachment of the Triethoxybenzamide Group: This final step can be accomplished through amide bond formation using triethoxybenzoic acid and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group in the quinoline core can yield dihydroquinoline derivatives.
Substitution: The ethoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy groups.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
- N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Uniqueness
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxybenzamide moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack these specific functional groups.
Properties
CAS No. |
851406-88-7 |
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Molecular Formula |
C26H32N2O5 |
Molecular Weight |
452.551 |
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H32N2O5/c1-6-31-21-14-19(15-22(32-7-2)24(21)33-8-3)25(29)27-12-11-18-13-20-16(4)9-10-17(5)23(20)28-26(18)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30) |
InChI Key |
LWSTWVQCZSVFRF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
solubility |
not available |
Origin of Product |
United States |
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